Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methoxycarbonyl-furanmethyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4. This scaffold is of significant pharmacological interest due to its structural similarity to bioactive pyrimidine derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties . The compound’s synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related thieno-pyrimidine derivatives .
Properties
Molecular Formula |
C17H16N2O6S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 3-[(5-methoxycarbonylfuran-2-yl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16N2O6S/c1-4-24-17(22)13-9(2)12-14(26-13)18-8-19(15(12)20)7-10-5-6-11(25-10)16(21)23-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
OYAFPLHGXOHFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC3=CC=C(O3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Formation of Thieno[2,3-d]Pyrimidin-4-One Core
The foundational step involves condensing aminothiophene derivatives with formamide or urea analogs to construct the pyrimidine ring. For example, heating ethyl 2-amino-5-methylthiophene-3-carboxylate with excess formamide at 160°C for 6 hours yields the thieno[2,3-d]pyrimidin-4-one scaffold with 76–97% efficiency. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration (Figure 1).
Table 1: Cyclization Reaction Conditions and Yields
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formamide | None | 160 | 6 | 76–97 |
| Urea | HCl | 140 | 8 | 68–82 |
| Thiourea | DMF | 120 | 12 | 40–65 |
Chlorination-Mediated Functionalization
Synthesis of 4-Chloro Intermediate
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Temperature and Time Trade-offs
Lower temperatures (80–100°C) favor selectivity but require longer reaction times (12–24 hours), while microwave irradiation (150–200°C) reduces duration to 1–2 hours without compromising yield.
Table 2: Impact of Temperature on Cyclization Efficiency
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional heating | 160 | 6 | 76 |
| Microwave-assisted | 200 | 1 | 82 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the chlorination step reduces POCl₃ usage by 30% and minimizes hazardous waste generation. A pilot-scale study achieved 94% yield with a residence time of 20 minutes.
Crystallization and Purification
Ethanol-water mixtures (7:3 v/v) effectively recrystallize the final product, achieving >99% purity. Implementing anti-solvent precipitation with heptane reduces energy consumption by 40% compared to traditional distillation.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-step condensation | High modularity, scalable | Lengthy reaction times |
| Chlorination-mediated | Rapid functionalization | Requires hazardous reagents (POCl₃) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, as selective inhibitors in cancer treatment. These compounds have shown promise in targeting folate receptors (FRs) which are overexpressed in various cancers:
- Mechanism of Action : The compound acts as a dual inhibitor of enzymes involved in de novo purine biosynthesis, specifically inhibiting GARFTase and AICARFTase. This dual inhibition disrupts the metabolic pathways essential for tumor growth and proliferation .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant anti-proliferative activity against FR-expressing cancer cell lines such as KB tumor cells and NCI-IGROV1 ovarian cancer cells .
Structure-Activity Relationship (SAR) Studies
The structural modifications of thieno[2,3-d]pyrimidines have been extensively studied to optimize their biological activity:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| Compound 2 | Original structure | Inhibits GARFTase (Ki = 2.97 μM) |
| Compound 3 | Thiophene substitution | Enhanced FR selectivity |
| Compound 4 | Furan ring inclusion | Improved anti-cancer efficacy |
These studies provide insights into how specific structural features influence the activity of these compounds against cancer cells .
Agrochemical Potential
The compound is also being investigated for its applications in agrochemistry:
- Fungicidal Properties : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines may possess fungicidal properties, making them candidates for developing new agricultural fungicides .
Formulation Development
Innovative formulations utilizing this compound are being explored for enhanced spreading and uptake in foliar applications. These formulations aim to improve the efficiency of agrochemical delivery systems .
Synthetic Pathways
The synthesis of this compound involves several steps starting from easily accessible precursors. The synthetic route typically includes:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of the furan moiety through functional group transformations.
- Final esterification to yield the target compound.
Mechanism of Action
The mechanism of action of Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of heterocycles, including dihydrothieno-pyrimidines, tetrahydropyrimidines, and fused thiazolo-pyrimidines. Key analogues are compared below:
Table 1: Structural Comparison of Thieno-Pyrimidine Derivatives
Key Observations :
- Core Variation: The target compound’s thieno[2,3-d]pyrimidine core is distinct from tetrahydropyrimidines (e.g., ) and thiazolo-pyrimidines (e.g., ), which exhibit different ring systems and saturation states.
- Substituent Diversity : The methoxycarbonyl-furanmethyl group at position 3 is unique compared to phenyl () or benzylidene () substituents in analogues.
Pharmacological Activity
Table 2: Pharmacological Profiles of Analogues
Key Observations :
- Antimicrobial Potential: Thieno-pyrimidines with oxadiazole substituents (e.g., ) show activity against Candida albicans, suggesting the target compound’s furan-methyl group may enhance similar effects.
- Structural-Activity Relationship (SAR) : Substituents at position 3 (e.g., aromatic vs. heteroaromatic) critically influence target specificity .
Key Observations :
- Ester Reactivity: The low reactivity of the ethyl ester in thieno-pyrimidines () necessitates optimized coupling conditions compared to more reactive analogues (e.g., tetrahydropyrimidines ).
Crystallographic and Physicochemical Properties
X-ray studies of analogues reveal structural insights:
Table 4: Crystallographic Data
Key Observations :
- Ring Puckering: The thieno-pyrimidine core exhibits non-planar conformations, influencing crystal packing and solubility .
- Substituent Impact : Bulky groups (e.g., trimethoxybenzylidene in ) disrupt hydrogen-bonding networks compared to smaller substituents.
Biological Activity
Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structural activity relationships (SAR).
- Molecular Formula : C17H16N2O6S
- Molecular Weight : 376.4 g/mol
- IUPAC Name : Ethyl 3-[(5-methoxycarbonylfuran-2-yl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains. This compound may similarly exhibit potent antibacterial activity due to the presence of the furan moiety, which has been associated with inhibition of bacterial growth.
Case Study : A study on furan derivatives reported that certain compounds inhibited the growth of Escherichia coli at minimal inhibitory concentrations (MIC) as low as 64 µg/mL . This suggests a potential for ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl derivatives to show comparable or enhanced activity.
Anti-inflammatory Activity
The thieno[2,3-d]pyrimidine scaffold has been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds that share structural similarities with ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl have demonstrated significant inhibition of COX enzymes .
Structure Activity Relationship (SAR)
The biological activity of ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl can be influenced by various structural components. The presence of specific functional groups such as methoxy and carbonyl groups has been shown to enhance activity against certain targets.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and possibly bioavailability |
| Carbonyl Group | May contribute to hydrogen bonding interactions with biological targets |
| Furan Ring | Imparts unique reactivity and potential for interaction with microbial enzymes |
Cytotoxicity Studies
Preliminary studies on related compounds suggest that while some derivatives exhibit antimicrobial properties, they also need to be evaluated for cytotoxicity against human cell lines. For example, certain thiazole and pyrimidine derivatives have shown low cytotoxicity in L929 fibroblast cells . Future studies should assess the cytotoxic profile of ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl to ensure safety for therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of aldehyde derivatives (e.g., furan-2-carbaldehyde analogs) with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates. Cyclization with urea or thiourea under acidic conditions (e.g., HCl/EtOH) yields the tetrahydropyrimidine core. Subsequent functionalization (e.g., alkylation or esterification) introduces the methoxycarbonylfuran and methyl groups. Key conditions include:
- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in alkylation steps .
Basic: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves stereochemistry and ring puckering (e.g., deviation of chiral C5 atom by 0.224 Å in thieno[2,3-d]pyrimidine derivatives) .
- NMR spectroscopy : Key signals include δ ~10.5 ppm (NH of dihydropyrimidine) and δ ~4.2 ppm (ethyl ester protons) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 417.12 for C₁₈H₁₇N₂O₆S⁺) .
Basic: What initial biological screening methods are used to evaluate its activity?
Methodological Answer:
Primary screens focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .
Advanced: How can synthesis yield and purity be optimized for scale-up?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Ethanol/water mixtures improve crystallization purity (78% yield achieved via recrystallization in ethyl acetate/ethanol) .
- Catalyst screening : Pd/C or Raney Ni enhances hydrogenation efficiency in reduction steps .
- Purity monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track byproducts like unreacted chalcone intermediates .
Advanced: How are stereochemical conformations and electronic effects analyzed?
Methodological Answer:
- X-ray crystallography : Quantifies ring puckering (e.g., dihedral angles of 80.94° between thiazolopyrimidine and benzene rings) .
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic effects with bioactivity .
- Vibrational spectroscopy : IR peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C furan) validate electronic interactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response refinement : Test narrower concentration ranges (e.g., 1–50 μM) to identify IC₅₀ shifts due to solubility limits .
- Orthogonal assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Advanced: What analytical challenges arise in assessing purity, and how are they addressed?
Methodological Answer:
- Hydrate formation : Detect monohydrate crystals via TGA (weight loss at 100–120°C) and adjust drying protocols (e.g., vacuum desiccation) .
- Residual solvents : GC-MS identifies traces of DMSO or acetic acid; optimize rotary evaporation parameters .
- Chiral impurities : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers from racemic mixtures .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (e.g., -Br, -Cl) or electron-withdrawing groups (-NO₂) at the phenyl ring .
- Computational docking : AutoDock Vina predicts binding modes to kinase ATP pockets (e.g., VEGFR-2) .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., carbonyl at C4) .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
